6-Amino-4-(furan-2-yl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Descripción
6-Amino-4-(furan-2-yl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound featuring a pyranopyrazole core substituted with a furan-2-yl group at position 4, a phenyl group at position 1, and a methyl group at position 2. Its synthesis typically involves multi-component reactions (MCRs) under catalytic or solvent-free conditions, as exemplified by methods for analogous derivatives . The compound’s structure is characterized by a planar pyranopyrazole ring system, with the furan substituent contributing to electronic and steric variations that influence reactivity and biological activity.
Propiedades
Fórmula molecular |
C18H14N4O2 |
|---|---|
Peso molecular |
318.3 g/mol |
Nombre IUPAC |
6-amino-4-(furan-2-yl)-3-methyl-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C18H14N4O2/c1-11-15-16(14-8-5-9-23-14)13(10-19)17(20)24-18(15)22(21-11)12-6-3-2-4-7-12/h2-9,16H,20H2,1H3 |
Clave InChI |
XHMCPIHBFUJMPR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC=CO3)C4=CC=CC=C4 |
Origen del producto |
United States |
Métodos De Preparación
Reaction Overview
A multicomponent approach employing furfuryl alcohol, ethyl acetoacetate, phenylhydrazine, and malononitrile achieves efficient synthesis. This method leverages sulfonated amorphous carbon (AC-SO₃H) as a catalyst and a deep eutectic solvent ([cholineCl][urea]₂) to facilitate green chemistry principles.
Key Reagents and Conditions:
| Component | Role/Function |
|---|---|
| Furfuryl alcohol | Source of furan-2-yl group |
| Ethyl acetoacetate | β-ketoester component |
| Phenylhydrazine | Hydrazine source for pyrazole ring |
| Malononitrile | Cyanide source for carbonitrile |
| AC-SO₃H | Sulfonated carbon catalyst |
| [cholineCl][urea]₂ | Deep eutectic solvent system |
Procedure:
-
Mixture A Preparation :
-
Mixture B Preparation :
-
Reaction Combination :
Yield and Purity:
-
Yield : Improved by resonance stabilization of the furan ring, achieving >80% purity after recrystallization in ethanol.
-
Workup : Products are washed with water (3 × 5 mL) and isolated via filtration.
Visible Light-Promoted Synthesis with Eosin Y and TBHP
Reaction Mechanism
This method employs photoredox catalysis, utilizing eosin Y as a photocatalyst and tert-butyl hydroperoxide (TBHP) as an oxidizing agent. The furan-2-yl group is introduced via furfuryl alcohol under visible light irradiation.
Key Steps:
-
Radical Generation :
-
Cyclization :
Advantages:
-
Green Chemistry : Solvent-free or low-solvent conditions reduce environmental impact.
-
Efficiency : Reaction completes in 28 hours at room temperature.
Spectral Characterization and Data
Nuclear Magnetic Resonance (NMR) Data
The structure of 6-amino-4-(furan-2-yl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is confirmed by:
| Parameter | ¹H NMR (DMSO-d₆, 500 MHz) | ¹³C NMR (DMSO-d₆, 125 MHz) |
|---|---|---|
| Amino proton (NH₂) | δ 12.11 (s, 1H) | – |
| Furan protons | δ 7.51–7.50 (m, 1H), 6.35–6.34 (m, 1H), 6.16 (d, J = 3.0 Hz, 1H) | δ 154.8 (C-2 of furan), 142.2 (C-3 of furan) |
| Methyl group | δ 1.96 (s, 3H) | δ 27.4 (C-3 methyl) |
| Pyrano proton | δ 4.76 (s, 1H) | δ 61.7 (C-4 oxygen-bearing carbon) |
Comparative Analysis of Synthesis Methods
| Parameter | AC-SO₃H/Deep Eutectic Solvent | Eosin Y/TBHP |
|---|---|---|
| Catalyst | AC-SO₃H (5 mg) | Eosin Y (5 mol %) + TBHP (3 equiv) |
| Solvent | [cholineCl][urea]₂ | Solvent-free |
| Reaction Time | 7–10 minutes (mixture A) + 28 h | 28 hours under blue LED |
| Yield | >80% | Moderate (exact yield unspecified) |
| Environmental Impact | Low (recyclable catalyst) | Moderate (TBHP handling required) |
Análisis De Reacciones Químicas
Tipos de reacciones
El 6-Amino-4-(furan-2-yl)-3-metil-1-fenil-1,4-dihidropirano[2,3-c]pirazol-5-carbonitrilo puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados reducidos.
Sustitución: Los grupos amino y ciano pueden participar en reacciones de sustitución con reactivos adecuados.
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean comúnmente.
Sustitución: Se pueden utilizar reactivos como haluros de alquilo o cloruros de acilo para reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir derivados reducidos con grupos funcionales alterados.
Aplicaciones Científicas De Investigación
El 6-Amino-4-(furan-2-yl)-3-metil-1-fenil-1,4-dihidropirano[2,3-c]pirazol-5-carbonitrilo tiene varias aplicaciones de investigación científica, que incluyen:
Química medicinal: El compuesto ha mostrado potencial como agente anticancerígeno, con actividad citotóxica contra líneas celulares de cáncer humano como PANC-1 y SKOV-3
Farmacéuticos: Exhibe diversas actividades biológicas, que incluyen propiedades antiinflamatorias, antimicrobianas, fungicidas, insecticidas, molusquicidas y analgésicas
Síntesis orgánica: El compuesto sirve como un intermedio esencial en la síntesis de otras moléculas biológicamente activas
Mecanismo De Acción
El mecanismo de acción del 6-Amino-4-(furan-2-yl)-3-metil-1-fenil-1,4-dihidropirano[2,3-c]pirazol-5-carbonitrilo implica su interacción con objetivos y vías moleculares específicas. Por ejemplo, se ha demostrado que exhibe una buena energía de unión contra la proteína del receptor del factor de crecimiento epidérmico humano, lo que sugiere su posible papel en la inhibición del crecimiento de las células cancerosas . Los diversos grupos funcionales del compuesto le permiten interactuar con diversos objetivos biológicos, lo que contribuye a su amplia gama de actividades biológicas.
Comparación Con Compuestos Similares
Pyrano[2,3-c]pyrazole derivatives exhibit diverse biological and physicochemical properties depending on substituents at positions 1, 3, 4, and 3. Below is a detailed comparison of the target compound with structurally related analogs:
Key Observations :
- Electron-withdrawing groups (e.g., trifluoromethyl, chloro) often reduce yields (e.g., 31–47% in ) compared to simpler aryl groups.
- Hydroxy and methoxy substituents (e.g., AMDPC) are synthesized using nanocatalysts like Fe₃O₄@TiO₂, achieving high efficiency under solvent-free conditions .
- The furan-2-yl group in the target compound may offer enhanced solubility or metabolic stability compared to bulkier aryl substituents, though direct data are lacking.
Key Observations :
- Trifluoromethyl and halogenated derivatives show high potency as PDE2 inhibitors, likely due to enhanced binding affinity from hydrophobic interactions .
- Hydroxyphenyl substituents (e.g., AMDPC) exhibit anticancer activity, possibly through reactive oxygen species (ROS) generation or cell cycle arrest .
- The furan-2-yl group may modulate pharmacokinetic properties, but its biological targets remain unexplored in the provided evidence.
Physicochemical and Spectral Properties
Key Observations :
- Aromatic protons in ¹H NMR appear as multiplets between δ 7.00–7.50 ppm for phenyl-substituted analogs .
- C≡N stretches in IR are consistent (~2187–2189 cm⁻¹) across derivatives .
- The furan ring would introduce distinct ¹H NMR signals near δ 6.3–7.6 ppm (furan protons) and IR peaks for C-O-C (~1600 cm⁻¹).
Actividad Biológica
6-Amino-4-(furan-2-yl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article explores its biological activity, including anticancer properties, kinase inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 6-Amino-4-(furan-2-yl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is with a molecular weight of approximately 270.30 g/mol. The compound features a dihydropyrano structure fused with a pyrazole ring, which is significant for its biological interactions.
Anticancer Properties
Recent studies have highlighted the compound's promising anticancer activity. For example, it has been shown to inhibit the growth of glioblastoma cells, demonstrating significant efficacy against both 2D and 3D cell cultures derived from patient samples. The mechanism appears to involve the inhibition of the AKT signaling pathway, which is crucial in many cancers.
| Study | Cell Line | Activity | IC50 (μM) |
|---|---|---|---|
| Glioblastoma | Growth inhibition | Low micromolar | |
| Various cancer lines | Cytotoxicity | 0.03 (high inhibitor activity) |
Kinase Inhibition
The compound has been screened against various kinases and has shown low micromolar activity against AKT2/PKBβ. This kinase is a well-known target in cancer therapy due to its role in promoting cell survival and proliferation.
"Compound 4j inhibited AKT2/PKBβ specifically among 139 purified kinases tested" .
Metabolic Effects
In addition to its anticancer properties, dihydropyrano[2,3-c]pyrazoles have been investigated for their effects on metabolic pathways. Some derivatives have shown potential as PPARγ ligands, which are important in regulating glucose metabolism and fat cell differentiation.
Case Studies and Research Findings
- In Vitro Studies on Glioblastoma :
- PPARγ Agonism :
Summary of Biological Activities
The biological activities of 6-Amino-4-(furan-2-yl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits growth of glioblastoma cells |
| Kinase Inhibition | Low micromolar activity against AKT2/PKBβ |
| Metabolic Regulation | Potential PPARγ partial agonist |
| Selective Cytotoxicity | Less toxic to non-cancerous cells |
Q & A
Advanced Question
- Electron-withdrawing groups (e.g., -NO₂, -Cl): Enhance cytotoxic activity by increasing electrophilicity (e.g., IC₅₀ = 12 µM for 4-nitrophenyl derivatives vs. 45 µM for unsubstituted analogs) .
- Hydrophobic groups (e.g., -OCH₃, -CH₃): Improve membrane permeability, critical for antihypertensive activity (e.g., calcium channel blockade efficacy comparable to nifedipine) .
- Furan vs. phenyl : Furan’s oxygen atom may enhance hydrogen bonding with biological targets, altering selectivity .
What strategies optimize reaction yields and purity in green synthesis?
Advanced Question
- Solvent selection : Water or ethanol minimizes toxicity and simplifies purification .
- Catalyst recycling : Ionic liquids like [Et₃NH][HSO₄] can be reused ≥5 times without significant yield loss .
- Microwave irradiation : Reduces side reactions (e.g., hydrolysis of CN groups) by shortening reaction time .
- Workup procedures : Precipitation in cold water followed by recrystallization (ethanol/water) ensures ≥95% purity .
How can contradictory bioactivity data across studies be resolved?
Advanced Question
Contradictions arise from:
- Assay variability : Antihypertensive activity (IC₅₀ = 0.8 µM in rat aorta assays ) vs. cytotoxicity (IC₅₀ = 12–45 µM in MTT assays ) reflects tissue-specific responses.
- Substituent positioning : Meta-substituted derivatives (e.g., 3-NO₂) show higher antibacterial activity than para-substituted analogs due to steric effects .
- Standardization : Use internal controls (e.g., nifedipine for calcium channel assays ) and validate protocols across labs.
What computational methods support the design of novel derivatives?
Advanced Question
- Docking studies : Predict binding affinity to targets like L-type calcium channels (PDB ID: 6JPA) or bacterial gyrase .
- QSAR models : Correlate logP values with antibacterial activity (R² = 0.89 for Gram-positive strains) .
- DFT calculations : Optimize substituent electronic profiles (e.g., Fukui indices for electrophilic attack sites) .
How is regioselectivity controlled during pyrazole ring formation?
Advanced Question
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor 1,4-dihydropyrano formation over 1,2-dihydro isomers .
- Catalyst role : TBAB stabilizes transition states via bromide ion interactions, ensuring >90% regioselectivity .
- Temperature : Reactions below 80°C minimize thermal rearrangements .
What analytical challenges arise in purity assessment?
Advanced Question
- Byproduct identification : Use LC-MS to detect hydrazine adducts or hydrolyzed CN groups .
- Polymorphism : Differential scanning calorimetry (DSC) identifies crystalline vs. amorphous forms affecting bioactivity .
- Trace solvent detection : Headspace GC-MS ensures residual ethanol/water <0.1% (ICH guidelines) .
How are in vitro biological activities evaluated methodologically?
Advanced Question
- Antihypertensive assays : Measure vasorelaxation in rat aortic rings pre-contracted with KCl (EC₅₀ calculation via GraphPad Prism) .
- Cytotoxicity screening : MTT assays on HeLa cells (72-hour exposure, IC₅₀ determination with triplicate replicates) .
- Antibacterial tests : Agar dilution (MIC determination) and time-kill assays against S. aureus .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
